



Application Notes and Protocols for High-Throughput Screening of Myt1-IN-2

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Compound of Interest		
Compound Name:	Myt1-IN-2	
Cat. No.:	B15143556	Get Quote

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Introduction

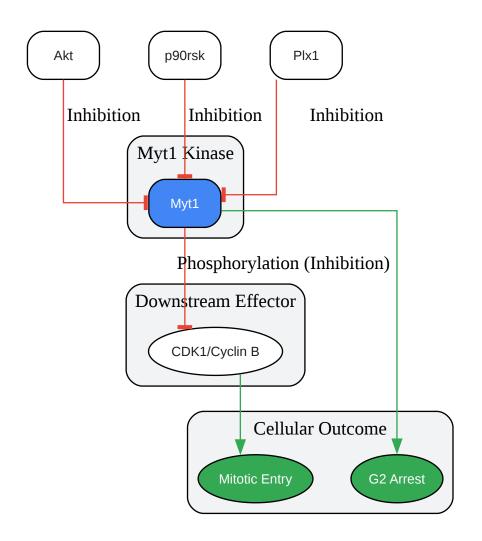
Myt1 kinase, a key negative regulator of the G2/M cell cycle checkpoint, has emerged as a promising therapeutic target in oncology.[1][2] By phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), Myt1 prevents premature entry into mitosis, allowing for DNA repair.[2][3] Cancer cells, often deficient in the G1/S checkpoint, exhibit a heightened reliance on the G2/M checkpoint for survival, rendering them particularly vulnerable to Myt1 inhibition.[2] Inhibition of Myt1 can trigger mitotic catastrophe and selective apoptosis in cancer cells, making it an attractive strategy for cancer therapy.[1][2]

Myt1-IN-2 is a potent and selective inhibitor of Myt1 kinase with a reported IC50 of less than 10 nM. These application notes provide detailed protocols for high-throughput screening (HTS) of **Myt1-IN-2** and other potential Myt1 inhibitors using both biochemical and cell-based assays.

Myt1 Signaling Pathway

Myt1 is a central node in the G2/M checkpoint signaling pathway. Its primary function is to inhibit CDK1 activity through phosphorylation. The activity of Myt1 itself is regulated by several upstream kinases.









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References

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